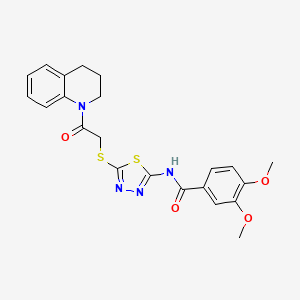

![molecular formula C11H12N2O2S B2541869 N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 313661-90-4](/img/structure/B2541869.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic . The compound combines thiazole and sulfonamide, groups with known antibacterial activity .

Synthesis Analysis

The synthesis of “N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide” involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of “N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compound displays a distinctive mode of action that is not the simple sum total of its constituent components .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide” include hydrolysis and coupling reactions . The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide” were analyzed using various spectroscopic techniques. The compound has a melting point of 252–254 °C . The IR spectrum shows characteristic peaks for N–H, C=O, C=N, N=C, and CS . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Applications De Recherche Scientifique

- Researchers have synthesized derivatives of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, which combine thiazole and sulfonamide groups with known antibacterial activity .

- Although specific studies on N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide are limited, related benzothiazole derivatives have shown anticancer activity .

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were synthesized .

Antibacterial Activity

Anticancer Potential

COX-1 Inhibition

Anti-Tubercular Compounds

Orientations Futures

Future research on “N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide” could focus on further elucidating its mechanism of action and potential therapeutic applications. In particular, its antibacterial and antipsychotic activities suggest that it could be a promising candidate for the development of new drugs . Additionally, further studies could explore the synthesis of new derivatives of this compound to enhance its biological activity.

Mécanisme D'action

Target of Action

N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide has been synthesized and investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria . It has been found to display potent antibacterial activity against these targets .

Mode of Action

The mode of action of N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with bacterial cells. The compound, in conjunction with a cell-penetrating peptide octaarginine, displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

Biochemical Pathways

It is known that the compound exhibits its antibacterial activity by interacting with bacterial cells .

Result of Action

The result of the action of N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Action Environment

It is known that the compound exhibits its antibacterial activity in the presence of a cell-penetrating peptide .

Propriétés

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-3-15-8-5-4-6-9-10(8)13-11(16-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRYODWOAZYWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)

![methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2541790.png)

![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B2541793.png)

![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)

![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)